molecular formula C19H23NO2 B495415 4-isopropoxy-N-mesitylbenzamide

4-isopropoxy-N-mesitylbenzamide

Cat. No.: B495415
M. Wt: 297.4g/mol
InChI Key: OTJTZSAQQQEBSY-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-mesitylbenzamide is a benzamide derivative characterized by a benzamide core substituted with an isopropoxy group (-OCH(CH₃)₂) at the para position of the benzene ring and a mesityl group (2,4,6-trimethylphenyl) attached to the amide nitrogen.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4g/mol

IUPAC Name

4-propan-2-yloxy-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C19H23NO2/c1-12(2)22-17-8-6-16(7-9-17)19(21)20-18-14(4)10-13(3)11-15(18)5/h6-12H,1-5H3,(H,20,21)

InChI Key

OTJTZSAQQQEBSY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OC(C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OC(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The table below highlights key differences between 4-isopropoxy-N-mesitylbenzamide and structurally related benzamides identified in the evidence:

Compound Name Substituents on Benzamide Core Molecular Weight (g/mol) Key Features
This compound 4-isopropoxy, N-mesityl ~350 (estimated) High steric bulk (mesityl), moderate lipophilicity (isopropoxy).
4-Bromo-N-isopropyl-3-methoxybenzamide 4-bromo, 3-methoxy, N-isopropyl - Halogen (bromo) enhances reactivity; methoxy improves solubility.
4-Isopropoxy-N-{4-[(4-methylpiperazinyl)sulfonyl]phenyl}benzamide 4-isopropoxy, N-(sulfonylpiperazinyl phenyl) 417.52 Sulfonamide and piperazine groups increase polarity and hydrogen bonding.
4-Isopropyl-N-{4-[(thiazol-2-ylamino)sulfonyl]phenyl}benzamide 4-isopropyl, N-(sulfonylthiazolyl phenyl) 401.50 Thiazole ring enables π-π stacking; sulfonamide enhances water solubility.
4-Methoxy-N-(3-methylphenyl)benzamide 4-methoxy, N-(3-methylphenyl) - Smaller substituents (methoxy, methylphenyl) reduce steric hindrance.
Key Observations:
  • Steric Effects : The mesityl group in this compound introduces significant steric hindrance compared to smaller N-substituents like isopropyl (in 4-bromo-N-isopropyl-3-methoxybenzamide) or 3-methylphenyl (in 4-methoxy-N-(3-methylphenyl)benzamide). This bulk may limit binding to shallow protein pockets but enhance selectivity in hydrophobic environments .
  • Polarity and Solubility : Analogs with sulfonamide and heterocyclic groups (e.g., thiazole in or piperazine in ) exhibit increased polarity, enhancing solubility in polar solvents.

Electronic and Functional Group Impacts

  • Electron-Withdrawing vs. Methoxy and isopropoxy groups are electron-donating, which may activate the benzene ring toward electrophilic attack in synthetic modifications .
  • Hydrogen Bonding: Sulfonamide-containing analogs (e.g., ) can act as hydrogen bond acceptors/donors, facilitating interactions with biological targets like enzymes or receptors.

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